4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-2-27-21-11-9-19(10-12-21)22(26)23-13-6-14-24-15-17-25(18-16-24)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIORWHEGXEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy group is introduced through an etherification reaction, while the phenylpiperazine moiety is attached via a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the phenylpiperazine moiety, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The benzamide core may also contribute to the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Terminal Group Variations
Alkyl Chain Modifications
- The target compound uses a 3-carbon propyl chain , balancing flexibility and steric hindrance.
- Branched chains (e.g., Chisitine 2 in ) increase steric bulk, possibly altering pharmacokinetics.
Physicochemical and Spectral Properties
- Spectral Data : ESIMS (e.g., m/z 278 in ) and NMR (e.g., δ 6.98 for aromatic protons ) are critical for structural validation.
Pharmacological Implications (Inferred)
Q & A
Q. What are the established synthetic routes for 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the benzamide core (e.g., 4-ethoxybenzoic acid) with a piperazine-containing intermediate using coupling agents like HBTU or BOP in solvents such as THF or acetonitrile .
- Step 2 : Purification via silica gel column chromatography, with yields ranging from 33% to 72% depending on substituents .
- Critical Parameters : Reaction temperature (room temperature to reflux), stoichiometric ratios of reagents (e.g., Et₃N as a base), and solvent polarity .
Q. What spectroscopic techniques validate the compound’s structure?
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.2–8.0 ppm), ethoxy groups (δ 1.0–1.4 ppm), and piperazine methyl groups (δ 2.2–3.5 ppm) .
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 504.7 [M+H]⁺) confirm molecular weight .
- Melting Points : Reported values (e.g., 165–185°C) ensure purity .
Q. How is the compound purified post-synthesis?
- Column Chromatography : Silica gel with gradient elution (e.g., CH₂Cl₂/MeOH) .
- Recrystallization : Ethanol or methanol/water mixtures yield crystalline solids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. How to resolve contradictions in spectroscopic data during derivative synthesis?
Q. What strategies enhance the compound’s solubility for in vitro assays?
Q. How to design analogs with improved biological activity?
- SAR Insights :
- Methodology : Use computational docking (e.g., AutoDock) to predict interactions with target proteins before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
